N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CMAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMAP belongs to the class of piperidine-based compounds and has been shown to exhibit a variety of biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Compositions
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperidinyl)acetamide, as part of a broader chemical family, has been studied in the context of pharmaceutical compositions. A specific derivative, N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, has been identified for use in therapeutic compositions, highlighting its potential in pharmaceutical applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Metabolic Pathways
Research on the metabolism of chloroacetamide herbicides, which are structurally related to this compound, has revealed complex metabolic pathways. These pathways involve the conversion of chloroacetamide herbicides to various metabolites, which are then bioactivated through specific reactions, highlighting the intricate biochemical processes associated with this class of compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Pesticide Development
N-derivatives of chloroacetamide, including compounds structurally similar to this compound, have been explored for potential use as pesticides. Characterization of these compounds through X-ray powder diffraction supports their application in pest control, offering insights into their structural properties and potential effectiveness (Olszewska, Tarasiuk, & Pikus, 2011).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-5-7-18(8-6-11)10-15(19)17-14-9-13(16)4-3-12(14)2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDQPKBUJFJVPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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